molecular formula C16H23NOS B11962367 Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- CAS No. 14182-66-2

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)-

Cat. No.: B11962367
CAS No.: 14182-66-2
M. Wt: 277.4 g/mol
InChI Key: QMEWZXJKVNVIJC-UHFFFAOYSA-N
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Description

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- (CID 203335) is a sulfur-containing morpholine derivative with the molecular formula C₁₆H₂₃NOS. Its structure features a morpholine ring connected to a p-tert-butylphenyl group via a thioacetyl (–SC(=O)–) linker. Key properties include a molecular weight of 277.42 g/mol and a predicted collision cross-section (CCS) of 170.3 Ų for the [M+H]+ adduct .

Properties

CAS No.

14182-66-2

Molecular Formula

C16H23NOS

Molecular Weight

277.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-morpholin-4-ylethanethione

InChI

InChI=1S/C16H23NOS/c1-16(2,3)14-6-4-13(5-7-14)12-15(19)17-8-10-18-11-9-17/h4-7H,8-12H2,1-3H3

InChI Key

QMEWZXJKVNVIJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2

Origin of Product

United States

Preparation Methods

Two-Step Chloroacetylation and Thiol Substitution

This method involves sequential chloroacetylation of morpholine followed by nucleophilic thiol substitution with p-tert-butylthiophenol.

Procedure ():

  • Chloroacetylation : Morpholine (0.05 mol) reacts with chloroacetyl chloride (0.05 mol) in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The mixture stirs for 6–24 hours at room temperature.

  • Thiol Substitution : The intermediate 2-chloro-1-morpholinoethanone reacts with p-tert-butylthiophenol (0.05 mol) in DMF or THF, catalyzed by potassium iodide (KI) and TEA, at 25–80°C for 12 hours.

Key Data ():

ParameterValue
Yield (Overall)72–86%
Reaction Time18–36 hours
PurificationColumn chromatography (SiO₂, ethyl acetate/petroleum ether)
Purity (HPLC)≥95%

Mechanistic Insights :

  • The tert-butyl group induces steric hindrance, slowing thiol substitution kinetics.

  • KI enhances nucleophilicity of the thiol via in situ iodide-thiol exchange.

One-Pot Sulfur-Mediated Condensation

Direct Synthesis from p-tert-Butylacetophenone

A patent (CN1927809A) describes a one-pot method using p-tert-butylacetophenone, morpholine, and elemental sulfur under high-temperature conditions.

Procedure ():

  • Reaction Setup : p-tert-Butylacetophenone (1 eq), morpholine (1.2 eq), and sulfur (1.5 eq) are heated at 210°C for 12 hours under nitrogen.

  • Workup : The crude product is dissolved in ethanol, acidified with glacial acetic acid/H₂SO₄, and recrystallized from 50% ethanol.

Key Data ():

ParameterValue
Yield80%
Reaction Temperature210°C
ByproductsSulfur-containing oligomers (≤5%)
ScalabilityDemonstrated at 100 g scale

Limitations :

  • High energy input due to extreme temperatures.

  • Requires careful control of sulfur stoichiometry to minimize polysulfide formation.

Boc-Protected Thioamide Intermediate Route

Thioamide Activation and Morpholine Coupling

This approach utilizes tert-butyl (phenylcarbonothioyl)carbamate intermediates, which undergo nucleophilic substitution with morpholine.

Procedure ():

  • Boc Protection : A primary thioamide reacts with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C.

  • Morpholine Coupling : The Boc-protected thioamide (0.1 mol) reacts with morpholine (2 eq) in THF at 25°C for 15 hours, using K₃PO₄ as a base.

Key Data ():

ParameterValue
Yield52–76%
Reaction Time15–24 hours
Solvent SystemTHF/H₂O (3:1)
Side ReactionsOver-Boc protection (≤8%)

Advantages :

  • Avoids hazardous chloroacetyl chloride.

  • Enables modular synthesis for analogs.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Thioacetylation72–86≥95HighChloroacetyl chloride toxicity
Sulfur Condensation8090ModerateHigh-temperature hazards
Boc-Thioamide Route52–7688–93LowBoc removal complexity

Optimization Strategies

  • Solvent Effects : Replacing DMF with cyclopentyl methyl ether (CPME) improves yields by 8–12% in thioacetylation.

  • Catalytic Enhancements : Adding 5 mol% CuI accelerates sulfur condensation reactions, reducing time by 30% .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the morpholine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Scientific Research Applications

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Morpholine Derivatives
Compound Name Molecular Formula Key Functional Groups Notable Features Reference
Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- C₁₆H₂₃NOS Thioacetyl, tert-butylphenyl, morpholine High lipophilicity; hydrolyzable thioacetyl
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S Thiomorpholine, nitrophenyl Sulfur in ring; centrosymmetric dimers
4-(4-Isothiocyanatophenyl)morpholine C₁₁H₁₂N₂OS Isothiocyanate, morpholine Reactive isothiocyanate group
4-(Thiophen-3-yl)-morpholine C₈H₁₁NOS Thiophene, morpholine Heteroaromatic sulfur; logP ~1.65
4-[(3,4-Dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)morpholine C₁₇H₂₂Cl₂N₂O₂ Dichlorophenyl, acetyl, pyrrolidinyl Chlorine-enhanced electronegativity
Key Observations:
  • Thioacetyl vs. Thiomorpholine : The thioacetyl group in the target compound is hydrolytically labile, as evidenced by its conversion to (4-tert-butylphenyl)acetic acid under basic conditions . In contrast, 4-(4-nitrophenyl)thiomorpholine retains sulfur within the ring, leading to distinct solid-state packing via C–H···O hydrogen bonds and π-stacking .
  • Substituent Effects : The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to nitro (in 4-(4-nitrophenyl)thiomorpholine) or chloro (in dichlorophenyl derivatives) groups, which enhance electronic interactions .
  • Reactivity : The isothiocyanate group in 4-(4-isothiocyanatophenyl)morpholine enables facile conjugation with amines or thiols, unlike the less reactive thioacetyl group in the target compound .

Physicochemical Properties

Table 2: Predicted and Experimental Properties
Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) CCS [M+H]+ (Ų)
Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- 277.42 ~3.2 (estimated) Low (hydrophobic) 170.3
4-(Thiophen-3-yl)-morpholine 169.24 1.65 Moderate N/A
4-(4-Nitrophenyl)thiomorpholine 224.28 ~2.1 Low (crystalline) N/A
4-[(3,4-Dichlorophenyl)acetyl]-morpholine 348.28 ~3.8 Very low N/A
Key Observations:
  • The tert-butyl group in the target compound likely increases its logP compared to derivatives with smaller substituents (e.g., thiophene or nitro groups).

Biological Activity

Morpholine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- stands out for its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

Chemical Structure

The compound Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- features a morpholine ring substituted with a p-tert-butylphenyl-thioacetyl group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of morpholine derivatives. For instance, a study indicated that certain morpholine compounds exhibited significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting potent antibacterial activity.

Compound Target Bacteria MIC (µg/mL)
Morpholine AStaphylococcus aureus1
Morpholine BEscherichia coli2
Morpholine CPseudomonas aeruginosa5

These findings suggest that the morpholine scaffold can be optimized for enhanced antimicrobial efficacy.

Antitumor Activity

Morpholine derivatives have also shown promise in cancer therapy. Research indicates that Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- has exhibited cytotoxic effects against several cancer cell lines. The compound's IC50 values were measured across different cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)13.36
H460 (Lung Cancer)27.73
DU145 (Prostate Cancer)34.84

The compound demonstrated a higher potency against MCF-7 cells compared to other tested lines, indicating selective cytotoxicity.

The biological activity of Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as ribonucleoside diphosphate reductase (RDR), which is crucial for DNA synthesis.
  • Cell Cycle Arrest : It has been suggested that morpholine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Case Studies

Several case studies have documented the effectiveness of morpholine derivatives in preclinical models:

  • Study on Antibacterial Efficacy : A recent study published in MDPI demonstrated that a series of morpholine derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin .
  • Antitumor Studies : Another investigation focused on the antitumor properties of morpholine derivatives against human tumor cell lines indicated that specific substitutions on the morpholine ring could enhance cytotoxicity and selectivity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)-, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of a thioacetyl intermediate. A common approach includes coupling a p-tert-butylphenyl thiol with an acetyl chloride derivative, followed by reaction with morpholine. Transition metal catalysts (e.g., palladium or copper) may enhance coupling efficiency, particularly for sulfur-containing intermediates . Critical intermediates include the thioester and morpholine-substituted precursors. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like disulfide formation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Techniques include:

  • NMR Spectroscopy : To confirm the presence of the tert-butyl group (distinct singlet at ~1.3 ppm for 9H) and morpholine ring protons (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : For absolute configuration determination, particularly to resolve stereochemistry at the thioacetyl linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C16H23NO2S) and isotopic patterns .

Q. What solvents and reaction conditions are recommended for purification?

  • Methodological Answer : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate polar byproducts. Recrystallization in ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Avoid chlorinated solvents due to potential sulfur-related degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing the tert-butyl group) affect biological activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:

  • Replace tert-butyl with electron-withdrawing groups (e.g., nitro) to assess changes in receptor binding.
  • Use in vitro assays (e.g., enzyme inhibition or cell viability tests) to compare potency. For example, morpholine derivatives with bulky substituents show enhanced hydrophobic interactions in enzyme active sites .
  • Computational modeling (e.g., molecular docking) can predict binding affinities and guide synthetic priorities .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP luminescence).
  • Metabolic Stability Testing : Evaluate compound degradation under assay conditions (e.g., pH, serum proteins) using LC-MS .
  • Control for Redox Activity : The thioacetyl group may interfere with assays relying on redox endpoints (e.g., ROS detection); include thiol-scavenging controls .

Q. What strategies mitigate impurities during large-scale synthesis?

  • Methodological Answer :

  • In situ Monitoring : Use FTIR to track thioester formation (C=S stretch at ~1200 cm<sup>-1</sup>) and minimize over-oxidation to sulfones .
  • Catalyst Optimization : Switch from homogeneous catalysts (e.g., PdCl2) to heterogeneous systems (e.g., Pd/C) to reduce metal leaching .
  • Byproduct Trapping : Add scavengers like thiourea to sequester unreacted sulfur intermediates .

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